Cas no 2228732-81-6 (5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine)

5-(5-Nitrothiophen-2-yl)-1H-imidazol-2-amine is a heterocyclic compound featuring a nitro-substituted thiophene ring fused to an imidazole-2-amine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The nitro group enhances reactivity, facilitating further functionalization, while the imidazole core offers potential for coordination chemistry and biological activity. Its well-defined synthesis and stability under standard conditions ensure consistent performance in research applications. The compound is particularly useful in the development of pharmacophores for drug discovery and as a building block for advanced organic materials. High purity and structural specificity make it a reliable choice for specialized synthetic pathways.
5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine structure
2228732-81-6 structure
商品名:5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine
CAS番号:2228732-81-6
MF:C7H6N4O2S
メガワット:210.213139057159
CID:5860819
PubChem ID:165671097

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine
    • 2228732-81-6
    • EN300-1819268
    • インチ: 1S/C7H6N4O2S/c8-7-9-3-4(10-7)5-1-2-6(14-5)11(12)13/h1-3H,(H3,8,9,10)
    • InChIKey: WQTYPUXNWYCGOR-UHFFFAOYSA-N
    • ほほえんだ: S1C(=CC=C1C1=CN=C(N)N1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 210.02114662g/mol
  • どういたいしつりょう: 210.02114662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 129Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1819268-0.25g
5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine
2228732-81-6
0.25g
$1366.0 2023-09-19
Enamine
EN300-1819268-1.0g
5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine
2228732-81-6
1g
$1485.0 2023-06-01
Enamine
EN300-1819268-0.05g
5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine
2228732-81-6
0.05g
$1247.0 2023-09-19
Enamine
EN300-1819268-5.0g
5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine
2228732-81-6
5g
$4309.0 2023-06-01
Enamine
EN300-1819268-0.5g
5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine
2228732-81-6
0.5g
$1426.0 2023-09-19
Enamine
EN300-1819268-10.0g
5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine
2228732-81-6
10g
$6390.0 2023-06-01
Enamine
EN300-1819268-0.1g
5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine
2228732-81-6
0.1g
$1307.0 2023-09-19
Enamine
EN300-1819268-2.5g
5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine
2228732-81-6
2.5g
$2912.0 2023-09-19
Enamine
EN300-1819268-1g
5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine
2228732-81-6
1g
$1485.0 2023-09-19
Enamine
EN300-1819268-5g
5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine
2228732-81-6
5g
$4309.0 2023-09-19

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine 関連文献

5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amineに関する追加情報

5-(5-Nitrothiophen-2-yl)-1H-imidazol-2-amine (CAS No. 2228732-81-6): A Comprehensive Overview

5-(5-Nitrothiophen-2-yl)-1H-imidazol-2-amine (CAS No. 2228732-81-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic molecule combines the structural features of nitrothiophene and imidazole, making it a valuable scaffold for drug discovery and advanced material applications. Its unique molecular architecture, characterized by the presence of both electron-withdrawing (nitro group) and electron-donating (amino group) moieties, contributes to its versatile chemical properties.

The growing interest in 5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine derivatives stems from their potential applications in medicinal chemistry. Researchers are particularly focused on exploring this compound's role as a building block for kinase inhibitors and antimicrobial agents, addressing current challenges in drug-resistant infections and targeted cancer therapies. The presence of both thiophene and imidazole rings in its structure makes it an attractive candidate for developing novel small molecule drugs, as these heterocycles are known to enhance bioavailability and target specificity.

In the field of materials science, CAS 2228732-81-6 has shown promise in the development of organic electronic materials. The conjugated system formed by the 5-nitrothiophene and imidazole components enables interesting electronic properties, making it potentially useful for organic semiconductors and photovoltaic applications. Recent studies have investigated its potential in creating molecular sensors due to its ability to undergo characteristic color changes upon interaction with specific analytes.

The synthesis of 5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Modern synthetic approaches emphasize green chemistry principles, utilizing catalytic methods and environmentally friendly solvents to minimize waste generation. Analytical characterization of this compound commonly employs techniques such as HPLC, NMR spectroscopy, and mass spectrometry to verify its structural integrity and purity.

From a commercial perspective, the demand for CAS 2228732-81-6 has been steadily increasing, particularly from pharmaceutical research organizations and academic institutions. Suppliers typically offer this compound in various quantities, with purity levels ranging from 95% to 99%, catering to different research needs. The global market for such specialized heterocyclic compounds is expected to grow significantly in the coming years, driven by advancements in drug discovery technologies and material science innovations.

Recent scientific literature highlights several innovative applications of 5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine. In medicinal chemistry, researchers have explored its potential as a core structure for developing anti-inflammatory agents and neuroprotective compounds. The compound's ability to modulate specific biological pathways has made it a subject of interest in personalized medicine approaches. Additionally, its photophysical properties are being investigated for potential applications in bioimaging and diagnostic tools.

Safety considerations for handling 5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses should be used when working with this material. Storage recommendations typically suggest keeping the compound in a cool, dry place, protected from light to maintain stability over extended periods.

The future research directions for CAS 2228732-81-6 appear promising, with several ongoing studies exploring its potential in combinatorial chemistry and high-throughput screening platforms. The compound's structural versatility allows for numerous modifications, enabling the creation of diverse molecular libraries for biological evaluation. Furthermore, computational chemistry approaches are being employed to predict novel derivatives with enhanced properties, accelerating the discovery process.

For researchers interested in working with 5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine, it's important to consider the compound's solubility characteristics. It typically shows good solubility in polar organic solvents such as DMSO and DMF, but limited solubility in water. These properties should be taken into account when designing experiments or formulating solutions for biological testing. Recent advancements in drug delivery systems have explored various formulations to enhance the bioavailability of similar compounds.

In conclusion, 5-(5-nitrothiophen-2-yl)-1H-imidazol-2-amine (CAS No. 2228732-81-6) represents an important class of heterocyclic compounds with wide-ranging applications in pharmaceutical research and materials science. Its unique structural features and adaptable chemistry continue to make it a valuable tool for scientists developing next-generation therapeutic agents and functional materials. As research in these fields progresses, we can anticipate new and innovative uses for this versatile molecular scaffold.

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